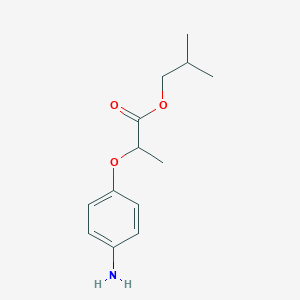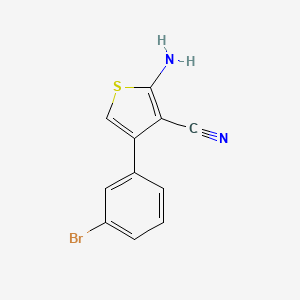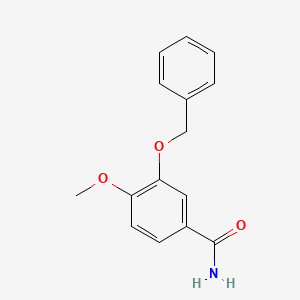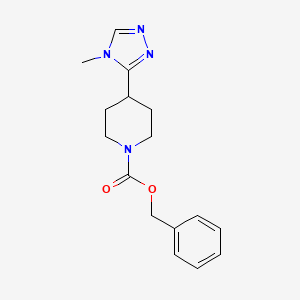![molecular formula C13H16N4O2 B13879355 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C13H14N4O2. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a nitrophenyl group and a propanenitrile moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-nitrophenylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic addition of the piperazine nitrogen to the acrylonitrile, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-Nitrophenyl)piperazine: Lacks the propanenitrile moiety but shares the nitrophenyl-piperazine core.
3-(4-(4-Nitrophenyl)piperazin-1-yl)propanamide: Similar structure with an amide group instead of a nitrile group.
N-(4-(4-Nitrophenyl)piperazin-1-yl)acetamide: Contains an acetamide group instead of a propanenitrile moiety.
Uniqueness
3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile is unique due to the presence of the propanenitrile group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C13H16N4O2 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
3-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C13H16N4O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,7-11H2 |
InChI 键 |
MQBPCRCXGBYTFX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC#N)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




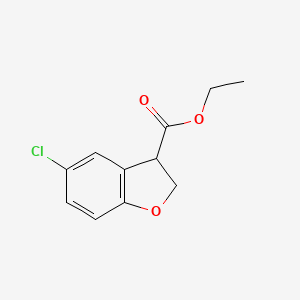
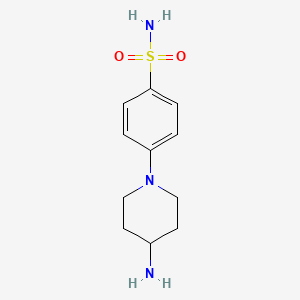
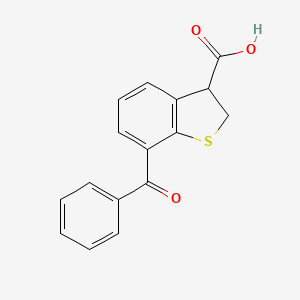
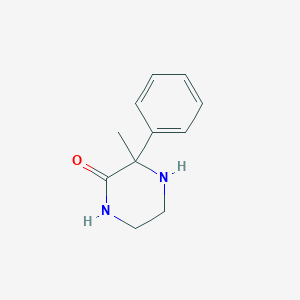
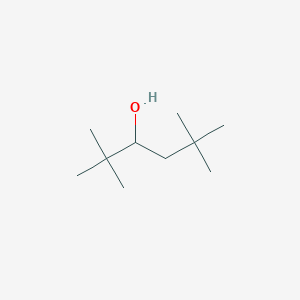
![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

